5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Overview
Description
The compound 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is closely related to the class of tetrahydro-1-benzothiophene derivatives, which are of significant interest due to their chemical and pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, which was synthesized using a chemoselective reduction method . These compounds typically contain a thiophene ring, which is a sulfur analog of benzene, and exhibit a range of biological activities.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including chemoselective reduction as seen in the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent . Additionally, the synthesis of benzylidene derivatives and their isomerization into benzyl derivatives has been reported, which may provide insights into the synthetic pathways that could be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted with various functional groups . The crystal structure is often stabilized by intra- and intermolecular hydrogen bonds, which are crucial for the compound's stability and reactivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by the presence of substituents on the aromatic core, as seen in the targeted synthesis of azomethine derivatives . The influence of substituents can affect the completeness of condensation reactions, which is an important consideration in the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-1-benzothiophene derivatives are characterized using various analytical techniques such as IR, NMR, and LCMS . These properties are essential for understanding the behavior of the compounds in different environments and for their potential application in pharmaceuticals. The purity of synthesized compounds is often assessed using HPLC, ensuring that the substances meet the required standards for further pharmacological testing .
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis : The compound has been synthesized chemoselectively from related benzothiophene carboxylic acids, showcasing its potential in chemical synthesis and structural modification for various applications (Jayaraman, Sridharan, & Nagappan, 2010).
- Structural Analysis : Detailed structural analyses such as crystal structure studies have been conducted on similar benzothiophene derivatives, contributing to a deeper understanding of their chemical properties (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Biological Activities and Applications
- Antimicrobial and Anti-inflammatory Potential : Derivatives of benzothiophene, closely related to 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, have shown promising antibacterial, antifungal, and anti-inflammatory activities, indicating potential medicinal applications (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
- Cytostatic, Antitubercular, and Anti-inflammatory Activities : Azomethine derivatives of similar compounds have shown a range of biological activities, including cytostatic, antitubercular, and anti-inflammatory effects, underscoring their potential in pharmaceutical research (Chiriapkin, Kodonidi, & Larsky, 2021).
- Antitumor Activity : Some derivatives have been synthesized and tested for antitumor activity, revealing significant potential in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Pharmaceutical Development
- Drug Synthesis and Analysis : The compound's derivatives are used in the synthesis and analysis of pharmacologically active substances, playing a crucial role in the development of new drugs and therapeutic agents (Youssef, 2009).
Safety And Hazards
properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQCTDMGIZKFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407393 | |
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
588698-05-9 | |
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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